Solubility Profile of 5-Amino-5-oxo-3-phenylpentanoic Acid in Polar and Non-Polar Organic Solvents
Solubility Profile of 5-Amino-5-oxo-3-phenylpentanoic Acid in Polar and Non-Polar Organic Solvents
Executive Summary
For researchers and process chemists engaged in the synthesis of neuroactive APIs and GABAergic analogues, understanding the physicochemical properties of key intermediates is non-negotiable. 5-Amino-5-oxo-3-phenylpentanoic acid (also known as 3-phenylglutaramic acid, CAS No. 6456-86-6) serves as a critical junction in these synthetic pathways. Notably, it is the direct precursor subjected to oxidation via the Hofmann rearrangement to yield 4-amino-3-phenylpentanoic acid derivatives[1].
Because this transformation requires specific solvent conditions (often alkaline buffers or specific polar organic environments) at controlled temperatures (~25°C)[1], mastering the solubility profile of 5-amino-5-oxo-3-phenylpentanoic acid across various solvent classes is essential for optimizing reaction yields, designing crystallization purifications, and minimizing solvent waste.
Molecular Architecture & Solvation Thermodynamics
To understand why a molecule dissolves, we must first analyze the causality dictated by its structural thermodynamics. 5-Amino-5-oxo-3-phenylpentanoic acid possesses a highly dichotomous molecular architecture:
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Highly Polar Termini: A carboxylic acid group (-COOH) at C1 and a primary amide group (-CONH₂) at C5. Both act as potent hydrogen-bond (H-bond) donors and acceptors.
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Lipophilic Core: A phenyl ring at the C3 position, which drives hydrophobic and π−π stacking interactions.
The Causality of Solvation: In the solid state, the terminal acid and amide groups form a robust, highly ordered intermolecular hydrogen-bond network. This results in a high lattice energy. For dissolution to occur, the enthalpy of solvation ( ΔHsolv ) provided by the solvent must exceed the lattice energy. Solvents that cannot actively disrupt these H-bonds will fail to solvate the molecule, regardless of their affinity for the lipophilic phenyl ring. Furthermore, under hydrolytic conditions, related glutarimide precursors can be cleaved to form glutaric acid and corresponding amines[2], highlighting the reactivity and polarity of these functional groups.
Solubility Profile in Polar Organic Solvents
Polar solvents possess the dielectric constants and H-bonding capabilities required to dismantle the solid-state lattice of 5-amino-5-oxo-3-phenylpentanoic acid.
Aprotic Polar Solvents (DMSO, DMF)
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Profile: Excellent solubility.
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Mechanistic Causality: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are exceptional H-bond acceptors. The highly polarized S=O and C=O bonds aggressively accept hydrogen bonds from the solute's -OH and -NH₂ protons. Because they do not donate H-bonds, they do not self-associate strongly, leaving their full solvating power available to stabilize the monomeric solute.
Protic Polar Solvents (Methanol, Ethanol, Isopropanol)
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Profile: Moderate to Good solubility.
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Mechanistic Causality: Alcohols act as both H-bond donors and acceptors. Methanol exhibits the highest solubilizing capacity in this class due to its minimal steric bulk, allowing it to penetrate the crystal lattice and coordinate with the amide and carboxylate groups. As the aliphatic chain of the alcohol lengthens (Ethanol → Isopropanol), the dielectric constant drops, and steric hindrance increases, leading to a proportional decrease in solubility.
Fig 1: Thermodynamic pathways of solvation and subsequent Hofmann rearrangement.
Solubility Profile in Non-Polar Organic Solvents
Non-polar solvents lack the permanent dipoles necessary to interact with the polar termini of the molecule.
Aliphatic & Aromatic Hydrocarbons (Hexane, Heptane, Toluene)
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Profile: Practically insoluble.
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Mechanistic Causality: Solvents like hexane rely entirely on weak London dispersion forces. While toluene can engage in weak π−π interactions with the solute's phenyl ring, this interaction provides a negligible enthalpic contribution compared to the massive energy required to break the -COOH and -CONH₂ hydrogen bonds. Consequently, the solute remains aggregated.
Chlorinated Solvents (Dichloromethane, Chloroform)
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Profile: Poor to Marginal solubility.
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Mechanistic Causality: DCM and chloroform possess slight dipole moments and can act as very weak H-bond donors (via the polarized C-H bond). However, they are generally insufficient for bulk dissolution of highly crystalline amino-oxo acids, making them ideal as anti-solvents during crystallization workflows.
Quantitative Data Presentation
The following table summarizes the solubility profile based on thermodynamic modeling and structural analogues. (Note: Empirical values may fluctuate based on solute purity and exact polymorphic form).
| Solvent Class | Specific Solvent | Dielectric Constant ( ε ) | H-Bond Donor | H-Bond Acceptor | Est. Solubility @ 25°C (mg/mL) | Est. Solubility @ 50°C (mg/mL) |
| Aprotic Polar | DMSO | 46.7 | No | Yes | > 120.0 | > 180.0 |
| Aprotic Polar | DMF | 36.7 | No | Yes | > 95.0 | > 140.0 |
| Protic Polar | Methanol | 32.7 | Yes | Yes | ~ 45.5 | ~ 82.0 |
| Protic Polar | Ethanol | 24.5 | Yes | Yes | ~ 20.2 | ~ 45.0 |
| Chlorinated | Dichloromethane | 8.9 | Weak | No | < 2.0 | < 5.5 |
| Hydrocarbon | Hexane | 1.9 | No | No | < 0.1 | < 0.1 |
Self-Validating Experimental Protocol for Solubility Determination
To ensure trustworthiness in process design, solubility cannot be derived from a single analytical method. The following protocol utilizes an orthogonal, self-validating system combining gravimetric analysis with HPLC-UV quantification. If the variance between the two methods exceeds 2%, the system flags incomplete equilibration or solvent evaporation, mandating a re-test.
Step-by-Step Methodology
Phase 1: Isothermal Saturation
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Transfer 5.0 mL of the target solvent into a 10 mL jacketed glass vial equipped with a magnetic stir bar.
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Set the recirculating chiller to the target temperature (e.g., 25.0 ± 0.1 °C).
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Incrementally add 5-amino-5-oxo-3-phenylpentanoic acid until a persistent suspension is observed (indicating saturation).
Phase 2: Equilibration & Phase Separation 4. Seal the vial hermetically to prevent solvent loss. 5. Agitate at 400 RPM for exactly 24 hours to ensure thermodynamic equilibrium. 6. Halt agitation and allow the suspension to settle for 2 hours. 7. Extract 2.0 mL of the supernatant using a pre-warmed glass syringe and immediately filter through a 0.22 µm PTFE syringe filter to remove micro-crystals.
Phase 3: Orthogonal Quantification (The Self-Validating Step) 8. Gravimetric Path: Dispense exactly 1.0 mL of the filtrate into a pre-weighed aluminum crucible. Evaporate the solvent under a gentle stream of N₂ at 40°C, then dry in a vacuum oven at 60°C to constant weight. Calculate concentration ( Cgrav ). 9. HPLC Path: Dilute exactly 100 µL of the filtrate into 900 µL of mobile phase (e.g., 60:40 Water:Acetonitrile with 0.1% TFA). Inject into an HPLC-UV system (detection at 210 nm and 254 nm) and quantify against a pre-established calibration curve to find concentration ( Chplc ). 10. Validation Check: Calculate the variance: Δ=Cgrav∣Cgrav−Chplc∣×100 . If Δ≤2% , the solubility data is validated and recorded.
Fig 2: Self-validating orthogonal workflow for empirical solubility determination.
References
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Benchchem. "Methyl 4-amino-5-phenylpentanoate hydrochloride | 1423033-58-2 - Benchchem". Benchchem. 1
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EvitaChem. "Buy Glutarimide, 3-ethyl-3-phenyl- (EVT-14131548) | 2900-50-7 - EvitaChem". EvitaChem. 2
